Benzene, 1-(chlorotellurinyl)-4-methoxy-
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Overview
Description
Benzene, 1-(chlorotellurinyl)-4-methoxy- is an organotellurium compound characterized by the presence of a chlorotellurinyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chlorotellurinyl)-4-methoxy- typically involves the reaction of 4-methoxyphenyl tellurium trichloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the tellurium trichloride reacts with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-(chlorotellurinyl)-4-methoxy- can undergo oxidation reactions, where the tellurium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group can direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(chlorotellurinyl)-4-methoxy- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzene, 1-(chlorotellurinyl)-4-methoxy- involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Benzene, 1-(chloroselenyl)-4-methoxy-
- Benzene, 1-(chlorostannyl)-4-methoxy-
- Benzene, 1-(chlorogermyl)-4-methoxy-
Comparison: Benzene, 1-(chlorotellurinyl)-4-methoxy- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its selenium, tin, and germanium analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making them valuable in specific research and industrial applications .
Biological Activity
Benzene, 1-(chlorotellurinyl)-4-methoxy- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzene ring substituted with a chlorotellurinyl group and a methoxy group at the para position. The presence of the methoxy group is known to enhance the reactivity and biological properties of aromatic compounds. The synthesis typically involves the reaction of tellurium compounds with chlorinated benzene derivatives, followed by methylation to introduce the methoxy group.
Mechanisms of Biological Activity
- Antioxidant Activity : Compounds with tellurium have been shown to exhibit antioxidant properties. The chlorotellurinyl group can donate electrons, neutralizing free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that benzene derivatives with tellurium can inhibit bacterial growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that such compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.
Study 1: Antioxidant Activity Evaluation
A study investigated the antioxidant potential of various tellurium-containing compounds, including benzene, 1-(chlorotellurinyl)-4-methoxy-. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
Benzene, 1-(chlorotellurinyl)-4-methoxy- | 25 ± 3 |
Ascorbic Acid | 15 ± 2 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Control (No Treatment) | 0 |
Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa). The findings indicated that the compound induced cell death in a dose-dependent manner.
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Pharmacokinetic Studies
Pharmacokinetic parameters are crucial for understanding the behavior of benzene, 1-(chlorotellurinyl)-4-methoxy- in biological systems. Studies utilizing computational models indicated favorable absorption characteristics and moderate metabolic stability.
Properties
CAS No. |
77443-67-5 |
---|---|
Molecular Formula |
C7H7ClO2Te |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-chlorotellurinyl-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO2Te/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |
InChI Key |
IZTHNQKXSDCQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te](=O)Cl |
Origin of Product |
United States |
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